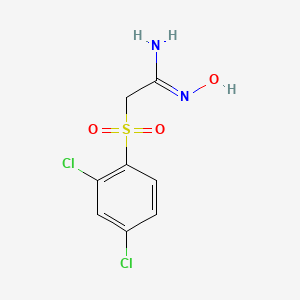
2,4-Dichlorobenzenesulphonylacetamide oxime, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorobenzenesulphonylacetamide oxime, 98% is a chemical compound used in various scientific research and experiments .
Synthesis Analysis
Oxime esters, such as 2,4-Dichlorobenzenesulphonylacetamide oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry. They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorobenzenesulphonylacetamide oxime, 98% includes a 2,4-dichlorophenylsulfonyl group attached to an ethanimidamide group with an N-hydroxy- group .Chemical Reactions Analysis
Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichlorobenzenesulphonylacetamide oxime, 98% can be found in various chemical databases .科学的研究の応用
Nucleophilic Properties and Reactivity 2,4-Dichlorobenzenesulphonylacetamide oxime, as part of the oxime class, participates in nucleophilic addition reactions. Research by Bolotin et al. (2016) explores the nucleophilicity of various oximes, including amidoximes and ketoximes, through their reactions with nitrilium closo-decaborate clusters. This study demonstrates the significant reactivity of oximes, including those structurally related to 2,4-dichlorobenzenesulphonylacetamide oxime, towards electrophilic species, which could be harnessed in catalysis and organic synthesis processes (Bolotin et al., 2016).
Environmental Degradation of Pollutants A study on the electrooxidation and Oxone process for degrading 2,4-Dichlorophenoxyacetic acid highlights the potential of oxime-related compounds in enhancing environmental remediation techniques. Although the research specifically targets a different compound, the underlying chemical principles suggest that 2,4-dichlorobenzenesulphonylacetamide oxime could play a role in similar oxidative degradation processes, thereby contributing to the removal of hazardous substances from water sources (Jaafarzadeh et al., 2018).
Herbicide Action Mechanism Insight The mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound related to the chemical family of oximes, has been extensively studied to understand its herbicidal effects. While not directly examining 2,4-dichlorobenzenesulphonylacetamide oxime, this research into 2,4-D's action mechanism could provide insights into how structurally related oxime compounds might interact with biological systems, offering potential applications in agriculture and pest management (Song, 2014).
Biodegradability Improvement in Wastewater Treatment The combination of electrochemical processes and moving bed biofilm reactors (MBBR) for treating 2,4-D herbicide in wastewater demonstrates the potential of integrating chemical and biological methods for environmental management. This suggests that 2,4-dichlorobenzenesulphonylacetamide oxime could be explored for its efficacy in similar hybrid systems, potentially enhancing the biodegradability and removal efficiency of recalcitrant pollutants in wastewater treatments (Dargahi et al., 2021).
作用機序
Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4-dichlorophenyl)sulfonyl-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O3S/c9-5-1-2-7(6(10)3-5)16(14,15)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYLKQVREYSYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

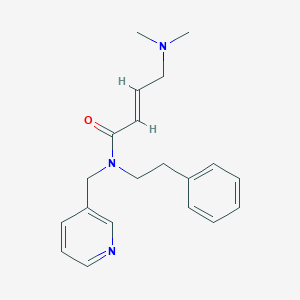
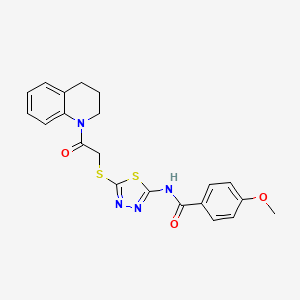
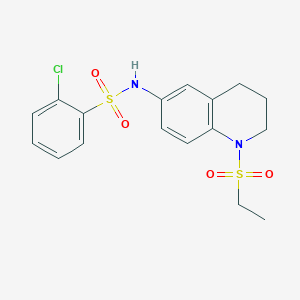
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670431.png)
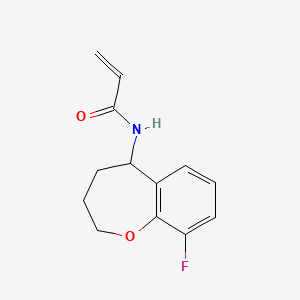
![1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2670434.png)
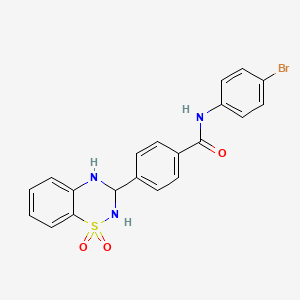
![(4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2670439.png)
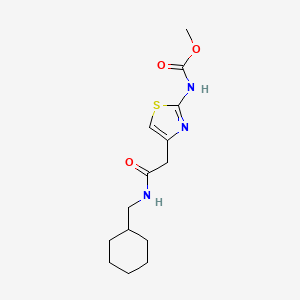
![2-(phenylamino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2670442.png)

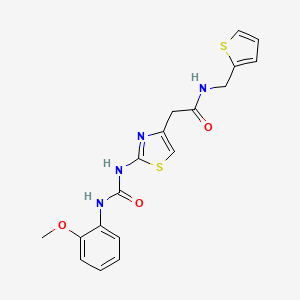

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2670448.png)